Pigment Red 264
Overview
Description
Pigment Red 264, also known as DPP Red TR, is a high-performance pigment with strong color strength . It is characterized by its excellent resistance to light and weather, and its transparent, bluish shade . It is similar in color shade to pigment red 177 . It is primarily used in high-quality industrial paints, automotive OEM paints, plastics, PVC, LDPE, HDPE, PP, PP fiber, PS, PUR, POM, ABS, rubbers, and packing inks .
Molecular Structure Analysis
The molecular formula of Pigment Red 264 is C30H20N2O2 . The molecular weight is 440.49 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Pigment Red 264 is a red powder . It has a density of 1.38 g/cm3 , a specific surface area of 31.4 m2/g , and an oil absorption of 54.4 ml/100g . It exhibits excellent heat resistance up to 300°C , light fastness of 8 , and resistance to acid and alkali of 5 .Scientific Research Applications
Chemistry Inspired by Colors of Fruits, Flowers, and Wine
Research on natural plant pigments like anthocyanins and betalains, responsible for the red, purple, and blue colors in fruits, flowers, and red wines, contributes to understanding the chemistry and photochemistry of such pigments. These studies enhance knowledge of the complex chemistry and roles of these pigments in vivo, leading to novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).
Optical Properties of Red Pigments
The optical characterization of red pigments, including Pigment Red 264, in transparent form (particles less than 250 nm), contributes to understanding their absorption, reflection, and scattering properties. This research provides valuable parameters for their application in various fields (Heuer et al., 2011).
Eye Pigments and Color Perception
Studies on the eye pigments of organisms like Drosophila offer insights into the genetic and biochemical underpinnings of color perception. Understanding the biochemical pathways and genetic factors influencing eye pigments can inform broader biological and evolutionary studies (Ephrussi & Herold, 1944).
Human Red/Green Color Discrimination
Research on the molecular determinants of human red and green color vision helps in understanding the genetic and molecular basis of color perception. This knowledge is critical for applications in vision science and potentially in developing therapies for color vision deficiencies (Asenjo et al., 1994).
Antioxidant Constituents in Red Color Vegetables
Investigations into the antioxidant constituents of red color genotypes in plants like Amaranthus reveal important information about their health benefits, offering potential for nutritional and pharmaceutical applications (Sarker & Oba, 2019).
Molecular Genetics of Color Vision
Studies in the molecular genetics of color vision, including the genes encoding red pigments, inform our understanding of the genetic architecture and evolution of human vision. This research is pivotal in medical genetics and the development of treatments for vision disorders (Nathans et al., 1986).
Evolution and Diversity of Plant Red Pigments
Research into the biosynthesis and evolutionary aspects of red plant pigments like anthocyanins and betacyanins aids in understanding plant diversity and evolution, with implications for agricultural and horticultural applications (Sakuta, 2013).
properties
IUPAC Name |
3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEFQMYEANTVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893830 | |
Record name | Pigment Red 264 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diketo-3,6-bis(4-biphenylyl)pyrrolo(3,4-C)pyrrole | |
CAS RN |
88949-33-1 | |
Record name | Pigment Red 264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment Red 264 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 264 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.